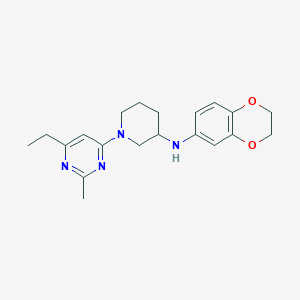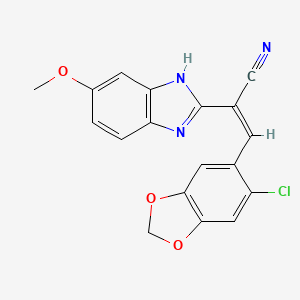![molecular formula C16H15FN2O3 B5327225 6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid](/img/structure/B5327225.png)
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid, also known as FL-MPNA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid acts as a selective agonist of α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain and peripheral tissues. Activation of α7 nAChR by this compound leads to the influx of calcium ions into the cells, which triggers various downstream signaling pathways. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of Alzheimer's disease and other neurological disorders. This compound has also been shown to have anti-inflammatory effects in peripheral tissues, such as the lungs and intestines.
Avantages Et Limitations Des Expériences En Laboratoire
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid has several advantages for lab experiments, such as its high potency and selectivity for α7 nAChR, which allows for precise modulation of this receptor. However, this compound has some limitations, such as its relatively short half-life and poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid has several potential future directions for research and development. One direction is the optimization of its pharmacokinetic properties, such as its half-life and solubility, to improve its efficacy and reduce its limitations. Another direction is the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders. This compound can also be used as a tool compound for studying the function of α7 nAChR in various physiological and pathological processes, which can lead to a better understanding of this receptor's role in health and disease.
Méthodes De Synthèse
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid can be synthesized using a multi-step process, which involves the reaction of 4-fluoroaniline with ethyl 6-bromonicotinate to form 6-bromo-2-(4-fluorophenyl)nicotinic acid ethyl ester. This intermediate is then reacted with morpholine in the presence of a catalyst to produce this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
6-[2-(4-fluorophenyl)morpholin-4-yl]nicotinic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of these diseases. This compound has also been investigated for its potential use as a tool compound for studying the function of α7 nAChR in various physiological and pathological processes.
Propriétés
IUPAC Name |
6-[2-(4-fluorophenyl)morpholin-4-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c17-13-4-1-11(2-5-13)14-10-19(7-8-22-14)15-6-3-12(9-18-15)16(20)21/h1-6,9,14H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZLRVWVRVQDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=C(C=C2)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5327165.png)

![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate](/img/structure/B5327175.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5327181.png)
![(3aS*,6aR*)-5-[(4-methyl-1H-imidazol-5-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5327188.png)
![2'-butyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5327195.png)
![N-(2-methyl-1H-benzimidazol-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5327200.png)
![3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327208.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-5-phenyl-3-isoxazolecarboxamide dihydrochloride](/img/structure/B5327232.png)
![7-acetyl-6-(2-methoxy-5-nitrophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327233.png)
![2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5327240.png)
![methyl 5-(2-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327247.png)